N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is a complex organic compound notable for its unique structural characteristics, which include a thiadiazole ring and a pyridazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
This compound belongs to the class of thiadiazole derivatives, which are heterocyclic compounds containing sulfur and nitrogen atoms. Thiadiazoles are recognized for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of methoxymethyl and pyridazine groups further enhances the compound's potential pharmacological profile.
The synthesis of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide typically involves several key steps:
The molecular formula of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is , with a molecular weight of approximately 331.35 g/mol.
The structure features:
The compound's structural representation can be visualized using SMILES notation: COCC1=NN=C(S1)NC(=O)CN2C=NC3=CC=CC=C3C2=O
.
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide can undergo various chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or to explore structure–activity relationships.
The mechanism of action for N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets within biological systems:
Understanding these interactions is vital for elucidating its therapeutic potential in treating diseases such as cancer.
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide has potential applications in:
CAS No.: 130447-37-9
CAS No.: 13463-39-3
CAS No.: 55598-56-6
CAS No.:
CAS No.: 85252-29-5